Cuniloside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

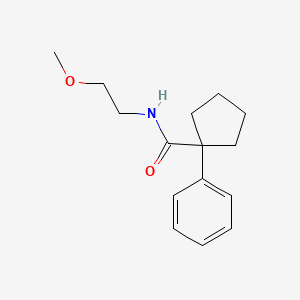

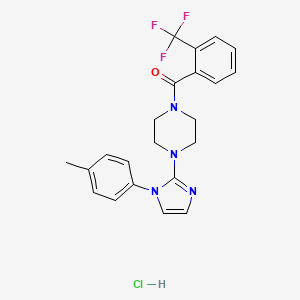

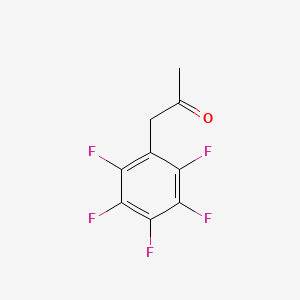

Cuniloside is a non-volatile glucose monoterpene ester found in the essential oil secretory cavities of various Eucalyptus species. These secretory cavities play a crucial role in the biosynthesis and storage of essential oils. Recent studies have revealed that these cavities may not be exclusively involved in oil production, but also harbor other compounds, including glucose monoterpene esters like This compound B .

Synthesis Analysis

This compound B can be synthesized through short pathways. It contains (+)-oleuropeic acid and glucose moieties. Additionally, other related compounds, such as cypellocarpin C , have been synthesized using similar approaches. These carbohydrate monoterpenoid esters are widespread in various Eucalyptus species, suggesting their importance in essential oil biosynthesis or mobilization .

Molecular Structure Analysis

The molecular structure of This compound B (also known as Eucalmaidin E ) consists of a glucose moiety linked to a monoterpene ester. Its chemical formula is C~26~H~40~O~10~ . The compound’s structure includes an oleuropeic acid component, which contributes to its unique properties .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Applications of Monoterpenoid Esters : A study by Hakki et al. (2010) explored the synthesis of monoterpenoid esters like cuniloside B. They found that this compound B was present in all leaf extracts of 28 diverse eucalypts they examined, indicating its widespread occurrence and potential roles in essential oil biosynthesis or mobilization (Hakki et al., 2010).

Non-Volatile Components in Eucalyptus Leaves : Goodger et al. (2009) discovered two glucose monoterpene esters, this compound B and froggattiside A, in the secretory cavities of Eucalyptus leaves. This study highlights the presence of this compound B in non-volatile fractions, suggesting its importance in the biosynthesis and storage within Eucalyptus species (Goodger et al., 2009).

Medicinal Properties of Curculigo Pilosa : A study by Karigidi and Olaiya (2020) on Curculigo pilosa, a plant used in traditional medicine, showed its efficacy in managing diabetes mellitus and its complications. This study provides scientific support for the traditional use of Curculigo pilosa, which might be related to this compound derivatives found in such plants (Karigidi & Olaiya, 2020).

Genetic Relationships in Cunila Species : Research by Agostini et al. (2008) on the genetic diversity among South American species of the genus Cunila, known for its medicinal use, provides insights into the botanical taxonomy and prospective utility of these plants. This research might be relevant to understanding the distribution and characteristics of compounds like this compound (Agostini, Echeverrigaray & Souza-Chies, 2008).

Mecanismo De Acción

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3/t16?,17?,18-,19-,20+,21-,24+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLLIDAUJSAZHE-NXLZJJLUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1CCC(=CC1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

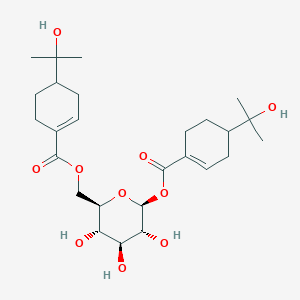

C26H40O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid](/img/structure/B2889936.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,6-dimethoxybenzamide](/img/structure/B2889944.png)

![3,4-Difluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2889947.png)